

# An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride

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## Compound of Interest

**Compound Name:** Perfluorocyclohexanecarbonyl chloride

**Cat. No.:** B1303403

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## Introduction: Understanding a Highly Reactive Fluorinated Building Block

**Perfluorocyclohexanecarbonyl chloride**, with the chemical formula  $C_7ClF_{11}O$ , is a highly reactive, fully fluorinated acyl chloride.<sup>[1]</sup> Its unique structure, combining a stable perfluorinated cyclohexane ring with a reactive carbonyl chloride functional group, makes it a subject of interest for introducing perfluorocyclohexyl moieties in synthetic chemistry. The high degree of fluorination imparts distinct properties, such as thermal stability and unique solubility characteristics, while the acyl chloride group serves as a versatile handle for a wide range of chemical transformations. This guide provides a comprehensive overview of its known physical properties, expected chemical behavior based on its functional groups, and the analytical considerations crucial for its use in a research and development setting.

## Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and storage. While experimentally determined data for some properties of **Perfluorocyclohexanecarbonyl chloride** are not widely published, we can consolidate the available information and provide context based on related structures.

Property	Value / Information	Source / Context
Chemical Formula	$C_7ClF_{11}O$	<a href="#">[1]</a>
Molecular Weight	344.51 g/mol	<a href="#">[1]</a>
CAS Number	58816-79-8	<a href="#">[1]</a>
Melting Point	95-96°C	<a href="#">[1]</a>
Boiling Point	~139.1°C (Predicted, at 760 mmHg)	<a href="#">[1]</a>
Density	Not experimentally reported. Expected to be significantly higher than water ( $>1.7\text{ g/cm}^3$ ) based on analogous perfluorinated compounds. For example, the density of Perfluoroctanoyl chloride is 1.744 g/cm <sup>3</sup> . <a href="#">[2]</a>	
Refractive Index	Not experimentally reported.	
Solubility	Not quantitatively reported. As a perfluorinated compound, it is expected to exhibit limited solubility in common hydrocarbon-based organic solvents and water, but higher solubility in fluorinated solvents. It is reactive with protic solvents like water and alcohols.	

Expert Insight: The high melting point for a molecule of this size is noteworthy and suggests strong intermolecular forces in the solid state, likely due to the highly polarized C-F bonds and the overall molecular shape allowing for efficient crystal packing. The predicted boiling point is consistent with a compound of its molecular weight. Researchers should anticipate its high density when planning biphasic reactions.

# Chemical Structure and Reactivity Profile

The reactivity of **Perfluorocyclohexanecarbonyl chloride** is dominated by the electrophilic carbonyl carbon, making it a classic substrate for nucleophilic acyl substitution.

Caption: Recommended workflow for safe handling and storage.

Methodology for Safe Handling:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, a face shield, and a lab coat.
- Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
- Inert Conditions: Due to its high reactivity with atmospheric moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.
- Spill Management: Keep a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
- Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, away from incompatible materials such as water, bases, and oxidizing agents. [1]

## Conclusion and Future Outlook

**Perfluorocyclohexanecarbonyl chloride** is a potent reagent for specialized applications in materials science and synthetic chemistry. Its utility is derived directly from its physical properties: the stability and unique character of the perfluorinated ring combined with the high reactivity of the acyl chloride group. While a comprehensive, publicly available dataset of its experimental physical properties is lacking, a strong predictive understanding based on the chemistry of analogous compounds allows for its effective and safe use. Further research into this and similar highly fluorinated building blocks will undoubtedly open new avenues in the design of advanced materials and complex molecules.

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